molecular formula C13H17NO2 B1285030 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine CAS No. 76672-65-6

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Cat. No.: B1285030
CAS No.: 76672-65-6
M. Wt: 219.28 g/mol
InChI Key: MMVHCQZLXBLDEV-UHFFFAOYSA-N
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Description

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a heterocyclic compound featuring a piperidine ring substituted with a benzodioxolylmethyl group at the 4-position. This structure combines the lipophilic 1,3-benzodioxole moiety, known for enhancing bioavailability and target binding, with the piperidine scaffold, a common pharmacophore in medicinal chemistry. The compound is available as a hydrochloride salt (SY227200), facilitating its use in pharmacological studies . Its synthesis involves coupling reactions, as exemplified by derivatives like 3p (yield: 58%) in piperidine-based scaffolds .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHCQZLXBLDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588785
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76672-65-6
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine typically involves the reaction of piperidine with a benzo[1,3]dioxole derivative. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as catalysts, along with cesium carbonate (Cs2CO3) as the base . The reaction conditions often require heating and stirring to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Table 1: Piperazine vs. Piperidine Derivatives

Compound Core Structure Key Functional Groups Target/Activity Potency/Selectivity Reference
BSM-0004 Piperazine Benzenesulfonamide, benzylidene hCA IX (anti-breast cancer) IC₅₀: 0.12 µM (hCA IX)
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine Piperidine Hydrochloride salt Underexplored (hypothesized hCA IX) N/A (structural analog)

Antiproliferative and Anticancer Agents

BT44: A pyrazole-containing benzodioxol derivative (2-[4-(4-Benzo[1,3]dioxol-5-yl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxy-phenoxy]-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol) inhibits Hsp70 and activates caspases, showing promise in cancer therapy. Its pyrazole ring enables π-π stacking with Hsp70’s ATP-binding domain, while the benzodioxol group enhances membrane permeability . 4-Benzo[1,3]dioxol-5-yl-pyrrolo[3,2-c]quinoline (4g): Incorporating the benzodioxol moiety into a quinoline scaffold broadens antiproliferative activity (IG₅₀: 1–5 µM) across leukemia, melanoma, and renal cancers. The rigidity of the quinoline core improves DNA intercalation compared to flexible piperidine derivatives .

Table 2: Antiproliferative Agents

Compound Core Structure Key Functional Groups Biological Activity Mechanism Reference
BT44 Pyrazole Benzodioxol, triol Hsp70 inhibition, caspase activation ATP-binding site competition
4g Quinoline Benzodioxol, pyrrolo Pan-cancer antiproliferative DNA intercalation
This compound Piperidine Benzodioxolmethyl Underexplored Hypothesized hCA IX inhibition

Central Nervous System (CNS) Agents

1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea (BPPU) : This piperazine-urea hybrid demonstrates dual anticonvulsant (ED₅₀: 12 mg/kg) and antidepressant effects in rodent models. The urea group facilitates serotonin receptor modulation, while benzodioxol enhances blood-brain barrier penetration .
This compound : The absence of urea and piperazine may limit CNS activity. However, piperidine’s conformational flexibility could support dopamine or sigma receptor binding, warranting further study .

Structural and Computational Insights

  • Docking Studies : Derivatives like 4BC (4-benzo[1,3]dioxol-5-yl-5-(5-ethyl-2,4-dihydroxy-phenyl)-2H-pyrazole-3-carboxylic acid) show high docking scores for Hsp90 via Thr184 hydrogen bonding . The target compound’s piperidine ring may favor hydrophobic interactions over polar bonds, altering target specificity.
  • Synthetic Accessibility : Piperidine derivatives (e.g., 3p) are synthesized in moderate yields (58%) via ester coupling , whereas piperazine analogs (BSM-0004) require multi-step sulfonamide conjugation .

Biological Activity

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a chemical compound characterized by its unique structure that combines a piperidine ring with a benzo[1,3]dioxole moiety. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17NO2
  • CAS Number : 76672-65-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Neurotransmission : It is suggested that this compound influences GABAergic neurotransmission, which plays a crucial role in the central nervous system's inhibitory signaling pathways.
  • Cell Cycle Arrest : Research indicates that it can induce apoptosis and cause cell cycle arrests at the S-phase and G2/M-phase in HeLa cells, demonstrating its potential as an anticancer agent.

Biological Activity Summary

The compound exhibits significant activity against various cancer cell lines. The following table summarizes its potency against selected cell lines:

Cell LineIC50 Value (μM)Reference
HeLa2.07 ± 0.88
A5493.52 ± 0.49

Cellular Effects

This compound has notable effects on cellular processes:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
  • Enzyme Interaction : It interacts with various enzymes, potentially inhibiting their function and altering metabolic pathways. This interaction can lead to significant changes in cellular signaling and gene expression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study reported that the compound induced apoptosis in HeLa cells through the activation of specific signaling pathways associated with cell death.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurological disorders due to its modulation of GABAergic transmission .
  • Synthesis and Characterization : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Reactant of Route 2
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

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